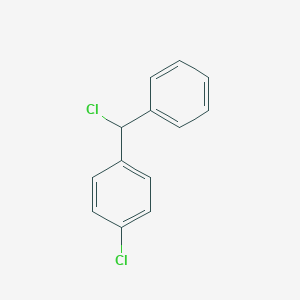

4-Chlorobenzhydryl chloride

Description

Properties

IUPAC Name |

1-chloro-4-[chloro(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKWTKGPKKAZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874382 | |

| Record name | Benzene, 1-chloro-4-(chlorophenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-83-8 | |

| Record name | 4-Chlorobenzhydryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzhydryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzhydryl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(chlorophenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-(chlorophenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,4-dichloro-α-phenyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZHYDRYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC0K0NYJ2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chlorobenzhydryl Chloride (CAS 134-83-8): A Comprehensive Physicochemical and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 4-Chlorobenzhydryl chloride (CAS No. 134-83-8), a versatile chemical intermediate crucial in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] This document consolidates key data, outlines detailed synthetic protocols, and presents a logical workflow for its preparation to support research and development activities.

Core Physicochemical Properties

This compound, with the IUPAC name 1-chloro-4-[chloro(phenyl)methyl]benzene, is a chlorinated aromatic compound.[1][][4][5] It typically presents as a colorless to light yellow liquid or oil.[][6][7] The molecule's reactivity is primarily dictated by the benzhydryl chloride moiety, where the chlorine atom acts as a good leaving group, making it susceptible to nucleophilic substitution reactions.[1] This reactivity is fundamental to its role as a building block in organic synthesis.[1] The compound is also noted to be moisture-sensitive, necessitating handling under anhydrous conditions to prevent hydrolysis to the corresponding 4-chlorobenzhydrol (B192747).[8][9]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 134-83-8 | [1][2][][8][9][10] |

| Molecular Formula | C₁₃H₁₀Cl₂ | [2][][9][10] |

| Molecular Weight | 237.12 g/mol | [1][][9][10] |

| Appearance | Colorless to light yellow liquid/oil | [][6][7] |

| Boiling Point | 159-160 °C at 2 mmHg | [1][][6][8][9][10] |

| Density | 1.239 - 1.240 g/cm³ at 25 °C | [1][][8][9][11] |

| Refractive Index | 1.602 - 1.604 at 20 °C | [8][9][10][11] |

| Flash Point | >113 °C (>230 °F) | [1][6][8][9][10][12] |

| Solubility | Immiscible with water.[1][9][10] Slightly soluble in chloroform, methanol, and dichloromethane (B109758).[][7] Soluble in organic solvents like ether.[2] | |

| Vapor Pressure | 7.67 x 10⁻⁵ mmHg at 25 °C | [9][10] |

| Purity | >95% to >98% | [1][] |

Reactivity and Applications

The primary reactivity of this compound lies in the facile displacement of the benzylic chloride by nucleophiles.[1] This property is extensively utilized in the synthesis of diarylmethane derivatives, which are core structures in many pharmacologically active molecules, including antihistamines like chlorcyclizine (B1668710) and cetirizine.[1] It also serves as a precursor for novel benzhydrylpiperazine derivatives that have shown cytotoxic properties against various cancer cell lines.[1][7] The compound is an important intermediate for producing fine chemicals, UV absorbers, and ligands.[1]

Experimental Protocols: Synthesis of this compound

Method 1: Chlorination of 4-Chlorobenzhydrol with Thionyl Chloride

This method involves the reaction of 4-chlorobenzhydrol with thionyl chloride.[1][13]

-

Dissolution: Dissolve 4-chlorobenzhydrol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (MDC).

-

Addition of Reagent: Add thionyl chloride (SOCl₂) (typically 1.1 equivalents) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude this compound.[13] The product can be used in subsequent steps without further purification or can be purified by vacuum distillation.

Method 2: Chlorination of 4-Chlorobenzhydrol with Concentrated Hydrochloric Acid

This protocol utilizes concentrated hydrochloric acid for the chlorination reaction.[1][7][10][14]

-

Reaction Setup: In a reaction vessel, combine the solution of 4-chlorobenzhydrol in toluene (B28343) (prepared from the reduction of 4-chlorobenzophenone) with concentrated hydrochloric acid.[10][14]

-

Heating: Heat the biphasic mixture to 60 °C and maintain this temperature with stirring for approximately 2.5 hours.[1][10][14]

-

Cooling and Separation: Cool the reaction mixture to 20 °C, which will result in the separation of the organic and aqueous layers.[1][10][14]

-

Neutralization and Drying: Separate the organic (toluene) layer and wash it with a 10% aqueous sodium carbonate solution until the pH is neutral (pH 7).[1][10][14]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[1][10][14] The resulting toluene solution containing this compound is often used directly in the next synthetic step without isolation.[1][7][10][14]

Synthetic Workflow Visualization

The logical relationship in the synthesis of this compound and its subsequent use in preparing a key intermediate, 1-(4-chlorobenzhydryl)piperazine, is illustrated below.

Caption: Synthetic pathway from 4-Chlorobenzophenone to 1-(4-Chlorobenzhydryl)piperazine.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][4][9][11] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including impervious gloves, tightly sealed goggles, and protective clothing.[1] Store the compound in a cool, dry, and locked area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1][6] Due to its moisture sensitivity, storage under an inert atmosphere is recommended.[9][10]

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. CAS 134-83-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C13H10Cl2 | CID 241584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-chloro-4-(chlorophenylmethyl)- [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. 4-Chlorobenzhydrylchloride | 134-83-8 [chemicalbook.com]

- 8. store.p212121.com [store.p212121.com]

- 9. chembk.com [chembk.com]

- 10. Cas 134-83-8,4-Chlorobenzhydrylchloride | lookchem [lookchem.com]

- 11. aksci.com [aksci.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

Spectroscopic Profile of 4-Chlorobenzhydryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR) spectroscopic data of 4-Chlorobenzhydryl chloride (C₁₃H₁₀Cl₂), a key intermediate in organic synthesis. This document presents available ¹H NMR data and predicted ¹³C NMR data, complete with experimental protocols and structural visualizations to aid in research and development.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound relies heavily on NMR spectroscopy. The following tables summarize the ¹H and predicted ¹³C NMR data.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The observed chemical shifts are presented in Table 1.

Table 1: ¹H NMR Data for this compound in CDCl₃ [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.34 - 7.31 | Multiplet | Aromatic Protons |

| 7.28 | Multiplet | Aromatic Protons |

| 6.047 | Singlet | Benzhydryl Proton (-CH) |

Note: Detailed peak assignments and coupling constants are not fully available in the referenced literature. The aromatic region (7.28-7.34 ppm) corresponds to the nine protons of the two phenyl rings. The downfield singlet at 6.047 ppm is characteristic of the methine proton situated between the two aromatic rings and bonded to a chlorine atom.

¹³C NMR Spectroscopic Data (Predicted)

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~140-142 | Quaternary Carbon (C-Cl on phenyl) |

| ~138-140 | Quaternary Carbon (ipso-C of unsubstituted phenyl) |

| ~128-130 | Aromatic CH (ortho/meta to Cl) |

| ~127-129 | Aromatic CH (unsubstituted phenyl) |

| ~65-70 | Benzhydryl Carbon (-CHCl) |

Note: These are estimated values and require experimental verification.

Experimental Protocols

The following section outlines a general procedure for the acquisition of NMR spectra for compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.

-

¹H NMR Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure and a general workflow for NMR analysis.

Caption: Molecular graph of this compound.

Caption: A simplified workflow for NMR spectroscopic analysis.

References

The Dual-Faced Reactivity: A Technical Guide to the Nucleophilic Substitution Mechanism of 4-Chlorobenzhydryl Chloride

For Immediate Release

A Deep Dive into the SN1/SN2 Dichotomy of a Key Pharmaceutical Intermediate

This technical guide offers an in-depth exploration of the nucleophilic substitution mechanism of 4-Chlorobenzhydryl chloride (CAS 134-83-8), a critical intermediate in the synthesis of numerous pharmaceuticals, including antihistamines like hydroxyzine (B1673990) and cetirizine.[][2] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing a detailed analysis of the factors governing its reactivity, quantitative kinetic data from analogous systems, and detailed experimental protocols.

The core of this compound's utility lies in the reactivity of its benzylic chloride.[3][4] As a secondary benzylic halide, it occupies a mechanistic crossroads, capable of reacting through both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways. The prevailing mechanism is a function of the reaction environment, specifically the nucleophile's strength and the solvent's properties. Understanding and controlling this mechanistic duality is paramount for optimizing synthetic routes and maximizing yields of high-purity active pharmaceutical ingredients.

Core Mechanistic Principles: A Balancing Act

The nucleophilic substitution at the benzylic carbon of this compound involves the replacement of the chloride leaving group by a nucleophile. The timing of bond-breaking and bond-making events defines the two competing mechanisms.

The SN1 Pathway: This is a stepwise mechanism initiated by the spontaneous dissociation of the carbon-chlorine bond to form a resonance-stabilized secondary benzylic carbocation. This step is slow and rate-determining. The planar carbocation is then rapidly attacked by a nucleophile from either face, often leading to a racemic mixture of products if the carbon is chiral. The stability of the benzhydryl cation, due to charge delocalization across both phenyl rings, makes this pathway particularly accessible. Polar, protic solvents (e.g., water, ethanol) are effective at stabilizing this ionic intermediate and promoting the SN1 mechanism.

The SN2 Pathway: This mechanism is a single, concerted step. The nucleophile attacks the electrophilic benzylic carbon from the side opposite the chlorine leaving group (a "backside attack"). Bond formation and bond cleavage occur simultaneously through a five-coordinate transition state. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) which solvate the cation but not the nucleophile, enhancing its reactivity.

The structure of this compound—a secondary halide with significant resonance stabilization potential but also moderate steric hindrance—places it in the borderline region where both mechanisms are viable.

Figure 1. Logical flow illustrating the influence of reaction conditions on the nucleophilic substitution mechanism.

Quantitative Kinetic Analysis: The Grunwald-Winstein Correlation

To quantitatively assess the mechanism of solvolysis reactions, the extended Grunwald-Winstein equation is a powerful tool. It correlates the rate of solvolysis (k) in a given solvent with the solvent's ionizing power (Y) and its nucleophilicity (N):

log(k/k₀) = lN + mY

Here, k₀ is the rate in the reference solvent (80% aqueous ethanol), m is the sensitivity of the substrate to solvent ionizing power, and l is its sensitivity to solvent nucleophilicity.

-

A high m value (≈1.0) and a low l value suggest an SN1 mechanism , where the rate is highly dependent on the solvent's ability to stabilize the carbocation intermediate.

-

A low m value (<0.5) and a high l value (>1.5) indicate an SN2 mechanism , where the rate is more dependent on the nucleophilic participation of the solvent in a concerted step.

| Solvent System (v/v) | NT (Nucleophilicity) | YCl (Ionizing Power) | k x 10⁵ (s⁻¹) for Ph₂CHCl at 25°C |

| 100% Ethanol (B145695) | 0.37 | -2.52 | 1.04 |

| 90% Ethanol | 0.16 | -0.93 | 11.2 |

| 80% Ethanol | 0.00 | 0.00 | 37.1 |

| 70% Ethanol | -0.20 | 0.77 | 113 |

| 50% Ethanol | -0.41 | 2.19 | 855 |

| 100% Methanol | 0.17 | -1.12 | 10.3 |

| 80% Methanol | -0.01 | 0.94 | 214 |

| 90% Acetone | -0.37 | -2.39 | 0.912 |

| 80% Acetone | -0.37 | -0.85 | 13.5 |

| 97% TFE-H₂O (w/w) | -2.70 | 2.83 | 1170 |

| Table 1: Solvolysis rate constants (k), solvent nucleophilicity (NT), and ionizing power (YCl) for the parent compound, benzhydryl chloride, at 25°C. Data adapted from Koh, H. J., et al. (2009).[5] |

Analysis of this data using the extended Grunwald-Winstein equation yields an l value of 1.19 and an m value of 1.00 for benzhydryl chloride.[5] The high m value strongly indicates a mechanism with substantial SN1 character, where the transition state is highly polarized and resembles a carbocation. However, the significant l value of 1.19 reveals considerable sensitivity to solvent nucleophilicity, pointing to a dissociative SN2 mechanism where the solvent provides nucleophilic assistance to the departing leaving group.[5] This confirms the borderline nature of the reaction, leaning heavily towards an ionization-based pathway but still influenced by the nucleophile.

Mechanistic Pathways Visualized

The two primary mechanistic routes for nucleophilic substitution on this compound are depicted below.

Figure 2. The SN1 pathway involving a resonance-stabilized carbocation intermediate.

Figure 3. The SN2 pathway involving a single, concerted transition state.

Experimental Protocols

Synthesis of this compound from 4-Chlorobenzhydrol (B192747)

This protocol describes a common laboratory synthesis of the title compound.

Materials:

-

4-Chlorobenzhydrol

-

Concentrated Hydrochloric Acid (HCl)

-

10% Aqueous Sodium Carbonate (Na₂CO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Dissolve 4-chlorobenzhydrol in toluene in a round-bottom flask.

-

Add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to 60°C and maintain this temperature with stirring for 2.5 hours.

-

Cool the mixture to room temperature (approx. 20°C), at which point two distinct layers (organic and aqueous) should form.

-

Transfer the mixture to a separatory funnel and separate the layers. Retain the upper organic (toluene) layer.

-

Wash the organic layer with 10% aqueous sodium carbonate solution until the aqueous washings are neutral (pH ≈ 7).

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting toluene solution containing this compound can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to isolate the crude product.[4]

Kinetic Analysis of Solvolysis by Conductometry

This protocol outlines a method for determining the first-order rate constant of solvolysis for a benzhydryl halide.

Figure 4. Experimental workflow for the kinetic analysis of solvolysis using conductometry.

Equipment:

-

Conductivity meter with a conductance cell

-

Thermostatic water bath (accurate to ±0.1°C)

-

Volumetric flasks and pipettes

-

Microsyringe

Procedure:

-

Solvent Preparation: Prepare the desired aqueous binary solvent mixture (e.g., 80% ethanol / 20% water v/v).

-

Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 0.2 M) in a dry, inert solvent like acetonitrile.

-

Setup: Place a precise volume (e.g., 30.0 mL) of the chosen solvent into the conductance cell. Allow the cell to equilibrate in the thermostatic bath at the desired temperature (e.g., 25.0°C) for at least 15 minutes.

-

Initiation: Use a microsyringe to inject a small, precise volume (e.g., 0.25 mL) of the substrate stock solution into the stirred solvent. Immediately begin recording the conductance as a function of time. The solvolysis reaction produces HCl, which increases the conductivity of the solution.

-

Data Acquisition: Continue monitoring until the conductance reaches a stable plateau, indicating the reaction is complete.

-

Calculation: The first-order rate constant, k, can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t and G∞ is the final, infinite-time conductance. The slope of this line will be -k.[6]

Conclusion

The nucleophilic substitution of this compound is best described as operating on a mechanistic continuum between the SN1 and SN2 pathways. Quantitative kinetic analysis of the parent benzhydryl chloride system reveals a dissociative process with significant carbocation character at the transition state (m = 1.00), classifying it as a borderline mechanism that leans heavily towards SN1.[5] However, the reaction retains a notable sensitivity to solvent nucleophilicity (l = 1.19), indicating that the nucleophile plays a role in the rate-determining step, a hallmark of SN2 character.[5] For professionals in drug development, this understanding is crucial. By carefully selecting strong nucleophiles and polar aprotic solvents, the reaction can be pushed towards a more predictable SN2 pathway, while the use of weak nucleophiles in polar protic solvents will favor the SN1 route. This ability to manipulate the reaction mechanism allows for greater control over product distribution, stereochemistry, and overall synthetic efficiency.

References

Solubility Profile of 4-Chlorobenzhydryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorobenzhydryl chloride (CAS No. 134-83-8), a key intermediate in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for designing, optimizing, and scaling up synthetic routes, as well as for developing purification and formulation strategies.

Core Concepts: Solubility of this compound

This compound is a non-polar molecule due to the presence of two phenyl rings and a chloro-substituent. Its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for non-polar organic solvents. Conversely, it is immiscible with water.[1][2]

Qualitative Solubility Overview

Available data indicates the following qualitative solubility profile for this compound:

-

Soluble in: Non-polar organic solvents, dichloromethane, and ether.[3]

-

Slightly soluble in: Chloroform and methanol.[][5]

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Illustrative Solubility ( g/100 mL) at 25°C |

| Hexane | C₆H₁₄ | 1.88 | > 50 |

| Toluene | C₇H₈ | 2.38 | > 50 |

| Dichloromethane | CH₂Cl₂ | 9.08 | > 40 |

| Chloroform | CHCl₃ | 4.81 | ~20 |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | > 30 |

| Acetone | C₃H₆O | 20.7 | ~15 |

| Ethanol | C₂H₅OH | 24.5 | < 10 |

| Methanol | CH₃OH | 32.7 | < 5 |

| Water | H₂O | 80.1 | Immiscible |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in a given organic solvent. This protocol is based on the isothermal shake-flask method, a standard technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (PTFE, 0.22 μm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL.

-

-

Quantitative Analysis (e.g., by HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

Visualizing Experimental Workflow and Logical Relationships

To aid in the understanding of the experimental and logical processes involved in assessing the solubility of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing and applications of this compound solubility.

References

An In-depth Technical Guide to the Moisture Sensitivity and Handling of 4-Chlorobenzhydryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture sensitivity of 4-Chlorobenzhydryl chloride, a critical intermediate in pharmaceutical synthesis. Due to its susceptibility to hydrolysis, stringent handling and storage protocols are imperative to maintain its chemical integrity and ensure the safety of laboratory personnel. This document outlines the compound's physicochemical properties, degradation pathways, recommended handling procedures, and analytical methodologies for monitoring its stability.

Introduction to this compound

This compound (CAS No. 134-83-8) is a halogenated aromatic hydrocarbon widely utilized as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably antihistamines such as Cetirizine.[1][2] Its chemical structure, featuring a reactive benzylic chloride, makes it highly susceptible to nucleophilic substitution reactions, which is advantageous for synthesis but also renders it prone to degradation by atmospheric moisture.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in experimental design.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₀Cl₂ | [5][6][7] |

| Molecular Weight | 237.13 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [6][8][9] |

| Boiling Point | 159-160 °C @ 2 mmHg | [3] |

| Density | 1.240 g/mL at 25 °C | [10] |

| Solubility | Immiscible in water. Soluble in organic solvents like chloroform, dichloromethane, and methanol. | [3][11] |

| Flash Point | >113 °C (>235.4 °F) | [5] |

| Moisture Sensitivity | Hygroscopic and moisture-sensitive | [2][3][5][6][10][12] |

Moisture Sensitivity and Degradation Pathway

The paramount concern when handling this compound is its sensitivity to moisture.[2][5][10] The presence of water leads to a hydrolysis reaction, which is the primary degradation pathway.

Hydrolysis Reaction

Exposure to water results in the nucleophilic substitution of the benzylic chloride by a hydroxyl group, yielding 4-chlorobenzhydrol (B192747) and hydrochloric acid (HCl) as byproducts.[4] The generation of corrosive HCl gas is a significant safety hazard.[5][13]

Handling and Storage Precautions

To mitigate the risks associated with moisture sensitivity and the corrosive nature of this compound and its degradation products, the following handling and storage procedures are mandatory.

Personal Protective Equipment (PPE)

Given that this compound causes severe skin burns and eye damage, appropriate PPE is essential.[5][8][10]

| PPE Item | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and protective clothing. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling outside of a fume hood or in case of a spill. |

Storage Conditions

Proper storage is critical to maintaining the stability of this compound.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and air.[1][14] |

| Container | Keep in a tightly closed, original container. Containers should be sealed with moisture-tight caps. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and amines.[5][10] |

| Storage Area | A designated corrosives area with adequate ventilation is required.[5] |

Handling Workflow

The following workflow should be adopted when handling this compound to minimize exposure to moisture.

Experimental Protocols

The following sections outline protocols for assessing the moisture sensitivity of this compound and for the analytical quantification of the compound and its primary degradation product.

Protocol for Forced Hydrolysis Study

This protocol is adapted from the principles outlined in the ICH Q1A (R2) guidelines for stability testing and is designed to assess the impact of moisture on this compound.[3][5][10][15]

Objective: To evaluate the stability of this compound in the presence of water and to identify and quantify the primary degradation product, 4-chlorobenzhydrol.

Materials:

-

This compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724)

-

Anhydrous solvent (e.g., acetonitrile)

-

Class A volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of anhydrous acetonitrile to create a stock solution.

-

Stress Conditions:

-

Transfer a known volume of the stock solution to separate reaction vessels.

-

To one vessel, add a specific volume of HPLC-grade water to initiate hydrolysis. A typical starting point is a 1:1 ratio of organic solvent to water.

-

Maintain the reaction vessels at a controlled temperature (e.g., 40 °C).

-

A control sample with only the anhydrous solvent should be run in parallel.

-

-

Time Points: Withdraw aliquots from the reaction vessels at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Immediately quench the reaction by diluting the aliquots with the mobile phase to stop further degradation.

-

Analyze the samples by a validated stability-indicating HPLC method (see section 5.3).

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining and the percentage of 4-chlorobenzhydrol formed at each time point.

-

Plot the degradation profile over time.

-

Protocol for Hygroscopicity Determination

This protocol is based on gravimetric methods to determine the hygroscopic nature of this compound.[2][4][16]

Objective: To quantify the amount of moisture absorbed by this compound under specific humidity conditions.

Materials:

-

This compound

-

Analytical balance (at least 4-decimal place accuracy)

-

Controlled humidity chamber or desiccator with a saturated salt solution to maintain a constant relative humidity (RH).

-

Weighing bottles

Procedure:

-

Initial Weighing: Accurately weigh a clean, dry weighing bottle (W₁). Add a known amount of this compound to the weighing bottle and record the initial weight (W₂).

-

Exposure to Humidity: Place the open weighing bottle in a controlled humidity chamber (e.g., 75% RH) at a constant temperature (e.g., 25 °C).

-

Periodic Weighing: At regular intervals (e.g., 24, 48, 72 hours), remove the weighing bottle from the chamber and immediately weigh it (W₃).

-

Data Analysis: Calculate the percentage of moisture absorbed using the following formula: % Moisture Absorbed = [(W₃ - W₂) / (W₂ - W₁)] * 100

Analytical Method for Stability Monitoring

A stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation product, 4-chlorobenzhydrol. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[17][18]

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Gas chromatography (GC) can also be employed for the analysis of this compound and related chlorinated hydrocarbons.[19][20]

Conclusion

This compound is a valuable chemical intermediate whose utility is intrinsically linked to its purity and stability. Its pronounced sensitivity to moisture necessitates a comprehensive understanding of its degradation pathway and the implementation of rigorous handling and storage protocols. By adhering to the guidelines presented in this technical guide, researchers, scientists, and drug development professionals can ensure the integrity of this compound, promote a safe laboratory environment, and contribute to the successful development of pharmaceutical products.

References

- 1. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 2. omicsonline.org [omicsonline.org]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. armorvci.com [armorvci.com]

- 7. This compound | C13H10Cl2 | CID 241584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 10. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. CAS 134-83-8: this compound | CymitQuimica [cymitquimica.com]

- 12. cscscientific.com [cscscientific.com]

- 13. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 14. researchgate.net [researchgate.net]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Application of Hygroscopic Gravimetric Analysis Method in Isopiestic Measurements. Quality Control of Initial Reagents [inis.iaea.org]

- 17. This compound | High-Purity Reagent [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. wjpps.com [wjpps.com]

- 20. epa.gov [epa.gov]

An In-Depth Technical Guide to the Key Chemical Reactions of 4-Chlorobenzhydryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzhydryl chloride (CAS No. 134-83-8) is a pivotal intermediate in organic and medicinal chemistry. Its reactivity is dominated by the benzhydryl chloride moiety, which features a chlorine atom on a benzylic carbon, making it an excellent leaving group for nucleophilic substitution reactions. This reactivity profile is extensively exploited in the pharmaceutical industry, particularly for the synthesis of diarylmethane derivatives which form the structural core of numerous pharmacologically active compounds, most notably antihistamines. This technical guide provides a detailed exploration of the core chemical reactions involving this compound, with a focus on nucleophilic substitution. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in research and drug development.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The stability of the resulting secondary benzhydryl carbocation, which is resonance-stabilized by the two phenyl rings, suggests that these reactions often proceed through an S(_N)1 or an S(_N)1-like mechanism. This allows for the facile introduction of the 4-chlorobenzhydryl group onto a wide variety of nitrogen, oxygen, and sulfur nucleophiles.[1][2]

Reactions with Nitrogen Nucleophiles

The alkylation of amines with this compound is the most widely documented and industrially significant application of this reagent. This reaction is fundamental to the synthesis of several first and second-generation antihistamines, including Cetirizine, Chlorcyclizine, and Meclizine. The key step is the formation of a carbon-nitrogen bond, typically by reacting this compound with piperazine (B1678402) or its derivatives.[3][4]

| Nucleophile | Product | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Piperazine | 1-(4-Chlorobenzhydryl)piperazine | Toluene (B28343), DMF | 80, then reflux | 14 | 92% | [4][5] |

| Piperazine | 1-(4-Chlorobenzhydryl)piperazine | Butanone | Reflux | 18 | 57% | [5] |

| 1-(2-Hydroxyethyl)piperazine | 1-(4-Chlorobenzhydryl)-4-(2-hydroxyethyl)piperazine | Toluene | Boiling | 4 | 87.7% | Patent RU2204556C2 |

| 1-(2-Hydroxyethyl)piperazine | 1-(4-Chlorobenzhydryl)-4-(2-hydroxyethyl)piperazine | Acetone | Boiling | 14 | 85% | Patent RU2204556C2 |

This protocol outlines a high-yield synthesis of a key intermediate for various antihistamines.[4][5]

Materials:

-

This compound (4-CBC)

-

Piperazine (anhydrous)

-

Toluene

-

Dimethylformamide (DMF)

-

Potassium Iodide (KI)

-

Concentrated Hydrochloric Acid (HCl)

-

30% Sodium Hydroxide (NaOH) solution

-

Methylene dichloride (MDC)

Procedure:

-

In a suitable reaction vessel, combine 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of anhydrous piperazine with 15 mL of toluene.

-

Heat the mixture to 80°C and stir for 30 minutes.

-

To this heated mixture, add a solution of this compound in toluene while maintaining the temperature at 80°C.

-

Continue stirring at 80°C for 2 hours, then increase the temperature to reflux and maintain for 12 hours.

-

After the reaction is complete, cool the mixture to 20°C.

-

Wash the toluene layer twice with 20 mL portions of water.

-

Treat the organic layer with a solution of 15 mL of concentrated HCl in 5 mL of water at a temperature of 5-10°C.

-

Filter the reaction mixture and separate the aqueous layer from the filtrate.

-

Wash the aqueous layer with 10 mL of toluene and 10 mL of MDC.

-

Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain the temperature at 20°C for 2 hours to allow for precipitation.

-

Filter the solid product, suction dry, and dry in an oven at 50°C for 3 hours.

-

The expected yield of 1-(4-Chlorobenzhydryl)piperazine is approximately 92%.[5]

Workflow for the synthesis of 1-(4-Chlorobenzhydryl)piperazine.

Reactions with Oxygen and Sulfur Nucleophiles

While less documented with specific protocols for this compound itself, the compound readily undergoes substitution reactions with oxygen and sulfur nucleophiles to form ethers and thioethers, respectively.[1] These reactions are analogous to the well-known Williamson ether synthesis, where an alkoxide or thiolate anion acts as the nucleophile.

Given the S(_N)1-propensity of the substrate, these reactions can also occur under neutral or acidic conditions with the alcohol or thiol acting as the nucleophile (solvolysis), particularly at elevated temperatures.

Nucleophilic substitution pathways for this compound.

Due to a scarcity of detailed, peer-reviewed protocols for the reaction of this compound with simple alkoxides and thiolates, a representative experimental procedure is not provided here. However, researchers can adapt standard Williamson ether synthesis conditions, typically involving the deprotonation of the alcohol or thiol with a suitable base (e.g., NaH, NaOH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) followed by the addition of this compound.

Other Key Reactions

Hydrolysis

This compound is sensitive to moisture and can undergo hydrolysis to form the corresponding 4-chlorobenzhydrol (B192747).[2] This reaction is a competing pathway in nucleophilic substitutions conducted in protic or aqueous-containing solvents and underscores the need for anhydrous conditions for most applications.

Friedel-Crafts Alkylation: Limitations

The Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst (e.g., AlCl₃). While this compound is an alkyl halide, its use in this reaction is not well-documented and is generally considered unfeasible for several reasons:

-

Carbocation Instability: The highly reactive benzhydryl carbocation generated upon interaction with a Lewis acid can lead to a mixture of undesired side products, including elimination and polymerization.

-

Catalyst Complexity: The Lewis acid catalyst can form a complex with the reactant, hindering the desired reaction.[6]

-

Product Reactivity: The alkylated product would be more reactive than the starting aromatic compound, leading to polyalkylation, which is difficult to control.[6]

A study involving the reaction of benzhydryl chloride (the parent compound) with AlCl₃ in dichloromethane (B109758) resulted in a complex mixture of products including diphenylmethane, triphenylmethane, and various tetraphenylethanes, rather than a simple Friedel-Crafts product. This illustrates the complex side reactions that can occur.

Synthesis of the Reagent

This compound is typically prepared from its corresponding alcohol, 4-chlorobenzhydrol.

| Starting Material | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield | Reference |

| 4-Chlorobenzhydrol | Conc. HCl | Toluene | 60 | 2.5 | Not Isolated (used in situ) | [1][4] |

| 4-Chlorobenzhydrol | Thionyl Chloride | Dichloromethane | Room Temp | Overnight | Not Isolated (used in situ) |

This protocol describes the chlorination of 4-chlorobenzhydrol for subsequent in-situ use.[1][4]

Materials:

-

4-Chlorobenzhydrol

-

Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

10% aqueous Sodium Carbonate (Na₂CO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting 4-chlorobenzhydrol in toluene in a reaction vessel.

-

Add concentrated hydrochloric acid to the solution.

-

Heat the mixture to 60°C and maintain this temperature with stirring for 2.5 hours.

-

Cool the reaction mixture to 20°C, at which point it will separate into organic and aqueous layers.

-

Separate the organic (toluene) layer.

-

Wash the toluene layer with a 10% aqueous sodium carbonate solution until the pH is neutral (pH 7).

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting toluene solution containing this compound is typically used directly in the next synthetic step without isolation of the pure product.

Conclusion

This compound is a versatile and highly reactive alkylating agent whose chemistry is dominated by nucleophilic substitution reactions. Its primary application lies in the synthesis of nitrogen-containing heterocyclic compounds, which are crucial intermediates for a large class of antihistamine drugs. While reactions with oxygen and sulfur nucleophiles are mechanistically feasible, they are less commonly documented in the literature with specific, optimized protocols for this substrate. Its use in Friedel-Crafts reactions is severely limited due to competing side reactions. The information and protocols provided in this guide offer a robust foundation for researchers utilizing this important chemical intermediate.

References

Synthesis of 4-Chlorobenzhydryl Chloride from 4-Chlorobenzhydrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-chlorobenzhydryl chloride from its precursor, 4-chlorobenzhydrol (B192747). This compound is a crucial building block in the synthesis of various pharmacologically active compounds, particularly antihistamines such as cetirizine (B192768) and its derivatives.[1][2][3][4] This guide provides a comparative overview of common synthetic methods, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable procedure for their needs.

Core Synthesis Methods

The conversion of 4-chlorobenzhydrol to this compound is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a chlorine atom. The two most prevalent methods for this transformation employ either concentrated hydrochloric acid or thionyl chloride as the chlorinating agent.

Method 1: Chlorination using Concentrated Hydrochloric Acid

This widely used method involves the reaction of 4-chlorobenzhydrol with concentrated hydrochloric acid, often in a biphasic system with an organic solvent such as toluene (B28343).[1][2][3][4] The reaction is typically heated to drive the substitution.

Method 2: Chlorination using Thionyl Chloride

An alternative and often higher-yielding approach utilizes thionyl chloride (SOCl₂) as the chlorinating agent.[5][6] This reaction is generally performed in an inert aprotic solvent like methylene (B1212753) dichloride (MDC) at room temperature.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic methods, allowing for a direct comparison of reaction conditions and outcomes.

| Parameter | Method 1: Concentrated Hydrochloric Acid | Method 2: Thionyl Chloride |

| Chlorinating Agent | Concentrated Hydrochloric Acid (HCl) | Thionyl Chloride (SOCl₂) |

| Solvent | Toluene | Methylene Dichloride (MDC) |

| Temperature | 60°C | Room Temperature |

| Reaction Time | 2.5 hours | Overnight |

| Yield | Not explicitly stated for this step, but the product is used in subsequent steps. | Not explicitly stated for this step, but used for subsequent high-yield reactions.[5][6] |

| Work-up | Phase separation, washing with 10% aq. sodium carbonate, drying over anhydrous sodium sulfate.[1][2][3][4] | Evaporation of solvent.[5][6] |

Experimental Protocols

Below are detailed experimental procedures for the synthesis of this compound from 4-chlorobenzhydrol using both hydrochloric acid and thionyl chloride.

Protocol 1: Synthesis using Concentrated Hydrochloric Acid

This protocol is adapted from a common procedure found in the literature.[2][3][4]

Materials:

-

4-Chlorobenzhydrol

-

Toluene

-

Concentrated Hydrochloric Acid (35-37%)

-

10% aqueous Sodium Carbonate solution

-

Anhydrous Sodium Sulfate

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Dissolve 4-chlorobenzhydrol in toluene in a reaction flask.

-

Add concentrated hydrochloric acid to the toluene solution.

-

Heat the mixture to 60°C with stirring and maintain this temperature for 2.5 hours.[1][2][3][4]

-

After the reaction is complete, cool the mixture to room temperature (approximately 20°C).

-

Transfer the mixture to a separatory funnel and allow the organic and aqueous layers to separate.

-

Collect the upper organic (toluene) layer.

-

Wash the organic layer with a 10% aqueous sodium carbonate solution until the pH of the aqueous washing is neutral (pH 7).[1][2][3][4]

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting toluene solution containing this compound can be used directly in subsequent reactions or the solvent can be removed under reduced pressure to yield the crude product.[1][2][3][4]

Protocol 2: Synthesis using Thionyl Chloride

This protocol is based on a method described for the synthesis of related compounds.[5][6]

Materials:

-

4-Chlorobenzhydrol

-

Methylene Dichloride (MDC)

-

Thionyl Chloride (SOCl₂)

-

Reaction flask with a magnetic stirrer and a gas outlet to a trap (for HCl and SO₂ gas)

-

Dropping funnel

Procedure:

-

Dissolve 4-chlorobenzhydrol (20 mmol) in methylene dichloride (50 mL) in a reaction flask equipped with a magnetic stirrer.[5][6]

-

Slowly add thionyl chloride (22 mmol) to the solution using a dropping funnel at room temperature.[5][6]

-

Stir the reaction mixture at room temperature overnight.[5][6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude this compound.[5][6] The crude product can be used in the next step without further purification.[5][6]

Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. 4-Chlorobenzhydrylchloride | 134-83-8 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

The Pivotal Role of 4-Chlorobenzhydryl Chloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzhydryl chloride (CAS No. 134-83-8) stands as a cornerstone intermediate in the landscape of organic synthesis, prized for its versatile reactivity and integral role in constructing complex molecular frameworks. This technical guide provides an in-depth exploration of its applications, focusing on its function as a precursor in the synthesis of high-value compounds, particularly in the pharmaceutical sector. Detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways and mechanisms are presented to offer a comprehensive resource for professionals in chemical research and drug development.

Introduction

This compound, with the chemical formula C₁₃H₁₀Cl₂, is a diarylmethane derivative characterized by a reactive benzhydryl chloride group.[1][2] This structural feature, a chlorine atom attached to a carbon bonded to two phenyl rings (one of which is para-substituted with another chlorine), makes it an excellent electrophile for nucleophilic substitution reactions.[3] Its ability to readily introduce the bulky and rigid 4-chlorobenzhydryl moiety into molecules has made it an indispensable building block in the synthesis of a wide array of organic compounds, from life-saving pharmaceuticals to specialized materials.[4][5] This guide will delve into the synthesis of this compound itself, its primary applications, and detailed methodologies for its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 134-83-8 | [4] |

| Molecular Formula | C₁₃H₁₀Cl₂ | [2] |

| Molecular Weight | 237.12 g/mol | [4] |

| Appearance | Clear, light yellow liquid | [6] |

| Boiling Point | 159-160 °C at 2 mmHg | [4] |

| Density | 1.239 g/mL at 25 °C | [4] |

| Solubility | Immiscible with water; Soluble in organic solvents like toluene (B28343), dichloromethane (B109758), and ether. | [2][4] |

| Sensitivity | Moisture sensitive | [4] |

Synthesis of this compound

The primary route for synthesizing this compound involves the chlorination of 4-chlorobenzhydrol (B192747), which is typically prepared by the reduction of 4-chlorobenzophenone (B192759).

General Synthesis Workflow

The logical progression from a readily available ketone to the reactive chloride is a common strategy in organic synthesis.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzhydrol from 4-Chlorobenzophenone [5]

-

Dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol (IPA) in a reaction flask.

-

Heat the solution to 50°C.

-

Add 0.265 g (0.007 mol) of sodium borohydride (B1222165) in one portion.

-

Maintain the reaction temperature at 65°C for 2 hours.

-

After the reaction is complete, distill the IPA up to 90% of its volume.

-

Cool the resulting solution and treat it with dilute HCl (5 mL of concentrated HCl in 20 mL of water).

-

Extract the product with 15 mL of toluene.

-

Wash the toluene extract with water until the pH is neutral. The resulting toluene solution of 4-chlorobenzhydrol is often used directly in the next step without isolation.

Protocol 2: Synthesis of this compound from 4-Chlorobenzhydrol [6]

-

Take the toluene solution of 4-chlorobenzhydrol (from Protocol 1) and mix it with 10 mL of concentrated HCl.

-

Heat the mixture to 60°C and maintain this temperature for 2.5 hours.

-

Cool the reaction mixture to 20°C, at which point it will separate into organic and aqueous layers.

-

Separate the toluene layer and wash it with a 10% aqueous sodium carbonate solution until the pH is neutral.

-

Dry the toluene layer over anhydrous sodium sulfate. The resulting solution of this compound is ready for subsequent reactions.

Role as a Precursor in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), particularly antihistamines and novel anticancer agents.

Synthesis of Antihistamines

The 4-chlorobenzhydryl moiety is a key pharmacophore in several first and second-generation antihistamines.

4.1.1. Synthesis of Cetirizine (B192768) Intermediate

Cetirizine, a widely used non-sedating antihistamine, is synthesized from a key intermediate derived from this compound. A crucial step is the N-alkylation of a piperazine (B1678402) derivative.

Protocol 3: Synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine [7]

-

In a reaction vessel, dissolve 13 g (0.1 mol) of 1-(2-hydroxyethyl)piperazine and 40.3 g (0.17 mol) of this compound in 50 mL of toluene.

-

Stir the solution at boiling temperature for 8 hours.

-

After the reaction, concentrate the mixture under reduced pressure.

-

Treat the residue with isopropyl alcohol saturated with hydrogen chloride.

-

Dissolve the resulting precipitate in water, then basify the solution.

-

Extract the product with benzene (B151609).

-

Wash the benzene extract with water and concentrate it under reduced pressure to yield the final product.

| Reactants | Product | Solvent | Yield | Purity | Reference |

| 1-(2-hydroxyethyl)piperazine, this compound | 1-(p-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine | Toluene | 84% | >99% (HPLC) | [7] |

| 1-(2-hydroxyethyl)piperazine, this compound | 1-(p-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine | Acetone | 85% | >99% (HPLC) | [7] |

| 4-chlorodiphenyl methyl chloride, N-hydroxyethyl piperazine | 4-chloro-biphenyl-mepiquat ethanol | DMF | 78.8% | 98.4% | [8] |

4.1.2. Synthesis of Meclizine

Meclizine, an antihistamine used to treat motion sickness, is also synthesized using this compound. The synthesis involves a two-step N-alkylation of piperazine.

Caption: Synthetic pathway for Meclizine.

Synthesis of Novel Cytotoxic Agents

Recent research has focused on synthesizing novel benzhydrylpiperazine derivatives with potential applications in oncology. These compounds have shown significant cytotoxic activity against various cancer cell lines.

Protocol 4: Synthesis of 1-(4-Chlorobenzhydryl)piperazine [9]

-

Combine 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine with 15 mL of toluene in a reaction vessel.

-

Heat the mixture to 80°C for 30 minutes.

-

To this mixture, add a toluene solution of this compound (prepared as in Protocol 2).

-

Maintain the temperature at 80°C for 2 hours, then reflux for 12 hours.

-

Cool the mixture to 20°C. Wash the toluene layer twice with 20 mL of water.

-

Treat the organic layer with a solution of 15 mL of concentrated HCl in 5 mL of water at 5-10°C.

-

Filter the mixture and separate the aqueous layer.

-

Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours.

-

Filter the solid product, and dry it at 50°C for 3 hours.

| Reactants | Product | Solvent | Yield | Reference |

| This compound, Piperazine | 1-(4-Chlorobenzhydryl)piperazine | Toluene/DMF | 92% | [9] |

| This compound, Piperazine | 1-(4-Chlorobenzhydryl)piperazine | Butanone | 57% | [9] |

Protocol 5: Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [2]

-

Dissolve 1.98 mmol of 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane and cool to 0-5°C in an ice bath.

-

Add 5.94 mmol of triethylamine (B128534) to the cold solution and stir for 10 minutes.

-

Add 1.98 mmol of the desired benzoyl chloride derivative.

-

Stir the reaction mixture for 5-6 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate.

-

The crude product can be purified by column chromatography.

| Starting Material | Product Class | Yield Range | Reference |

| 1-(4-chlorobenzhydryl)piperazine | 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | 73-90% | [2] |

Mechanism of Action of Cytotoxic Derivatives: Apoptosis Induction

Derivatives of 1-(4-chlorobenzhydryl)piperazine have been shown to induce caspase-dependent apoptosis in cancer cells. Their mechanism of action involves the inhibition of multiple critical cancer signaling pathways.

References

- 1. CAS 134-83-8: this compound | CymitQuimica [cymitquimica.com]

- 2. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. This compound | High-Purity Reagent [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 4-Chlorobenzhydrylchloride | 134-83-8 [chemicalbook.com]

- 7. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]

- 8. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]

- 9. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

Structural Analysis of 4-Chlorobenzhydryl Chloride and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-Chlorobenzhydryl chloride and its derivatives. It serves as a crucial resource for researchers, scientists, and professionals in drug development by detailing the physicochemical properties, synthesis protocols, and structural characteristics of these compounds. The unique dual aromatic system of this compound makes it a valuable precursor for various pharmacologically active molecules, particularly in the development of novel anticancer agents. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes synthetic and conceptual pathways to facilitate a deeper understanding and application of these compounds in scientific research.

Introduction

This compound, with the chemical formula C₁₃H₁₀Cl₂, is a versatile chemical intermediate extensively used in organic synthesis and pharmaceutical research.[1] Its structure, featuring a reactive benzhydryl chloride moiety and a chloro-substituted phenyl ring, makes it a fundamental building block for complex organic molecules.[1] The compound's reactivity, particularly its susceptibility to nucleophilic substitution, allows for the synthesis of a wide array of derivatives, including those with significant biological activities.[2] Notably, derivatives incorporating piperazine (B1678402) rings have demonstrated considerable cytotoxic effects against various cancer cell lines, highlighting their potential in oncology drug development.[1][3] This guide delves into the structural details, synthesis, and analytical methodologies pertinent to this compound and its derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀Cl₂ | [4][][6] |

| Molecular Weight | 237.12 g/mol | [4][] |

| IUPAC Name | 1-chloro-4-[chloro(phenyl)methyl]benzene | [4][] |

| CAS Number | 134-83-8 | [4][][6] |

| Appearance | Colorless to light yellow clear liquid | [3][] |

| Boiling Point | 159-160 °C at 2 mmHg | [1][3][] |

| Density | 1.229 - 1.239 g/mL at 25 °C | [1][3][] |

| Refractive Index | n20/D 1.603 | [3][7] |

| Solubility | Immiscible with water; Slightly soluble in Chloroform, Dichloromethane, Methanol | [1][3][] |

| Sensitivity | Moisture sensitive, hygroscopic | [1][3][7] |

Synthesis and Derivatization

The synthesis of this compound and its subsequent conversion to bioactive derivatives are critical processes in pharmaceutical research.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from benzophenone.[1]

Experimental Protocol:

-

Reduction of Benzophenone: Benzophenone is reduced to benzhydrol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol.[1][3] The reaction progress is typically monitored by Thin Layer Chromatography (TLC).

-

Chlorination of Benzhydrol: The resulting benzhydrol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), to yield this compound.[1][3] The reaction is often carried out in a non-polar solvent like toluene (B28343).

Synthesis of Piperazine Derivatives

This compound is a key precursor for synthesizing piperazine derivatives, which have shown significant cytotoxic activity.

Experimental Protocol:

-

Reaction with Piperazine: this compound is reacted with anhydrous piperazine in a solvent like toluene at elevated temperatures (e.g., 90-100 °C).[3]

-

Acylation (Example): The resulting diphenylmethylpiperazine intermediate can be further functionalized. For instance, it can be acylated with various benzoyl chlorides to produce a diverse range of derivatives.

Structural Analysis Techniques

A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure of this compound and its derivatives.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure, identifying the number and types of protons and carbons, and providing insights into the connectivity of atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

X-ray Crystallography

General Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent or by vapor diffusion.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and dihedral angles.

Biological Activity and Mechanism of Action

Derivatives of this compound, particularly those containing a piperazine moiety, have demonstrated significant cytotoxic effects against a range of cancer cell lines, including liver, breast, and colon cancer cells.[1]

The proposed mechanism of action involves the inhibition of cell proliferation.[1] These compounds are thought to target specific molecular pathways essential for cell division and growth.[1] While the exact molecular targets are still under investigation, interference with DNA synthesis and repair mechanisms is considered a key aspect of their cytotoxic activity.[1]

Conclusion

This compound is a pivotal starting material in the synthesis of a variety of organic compounds, with its derivatives showing promising applications in the field of medicinal chemistry. The structural framework of this compound allows for diverse chemical modifications, leading to the development of potent bioactive molecules. This guide has provided a detailed overview of its structural properties, synthesis, and the methodologies for its analysis, offering a valuable resource for the scientific community engaged in drug discovery and development. Further research into the precise molecular interactions and structural biology of its derivatives will undoubtedly pave the way for the design of more effective therapeutic agents.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chlorobenzhydrylchloride | 134-83-8 [chemicalbook.com]

- 4. This compound | C13H10Cl2 | CID 241584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 134-83-8: this compound | CymitQuimica [cymitquimica.com]

- 7. labproinc.com [labproinc.com]

Methodological & Application

Synthesis of cetirizine using 4-Chlorobenzhydryl chloride and piperazine derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cetirizine (B192768), a second-generation antihistamine. The primary synthetic route detailed herein involves the key intermediates 4-Chlorobenzhydryl chloride and various piperazine (B1678402) derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the chemical synthesis, including reaction conditions, quantitative data, and a step-by-step protocol.

Introduction

Cetirizine is a widely used antihistamine medication for the relief of allergy symptoms such as hay fever, urticaria, and angioedema.[1] It is a major metabolite of hydroxyzine (B1673990) and acts as a selective H1 receptor inverse agonist.[1] A common and efficient method for its synthesis involves the N-alkylation of a piperazine derivative with a side chain that is subsequently converted to a carboxylic acid. This document focuses on the synthetic pathway commencing with the reaction between this compound and a suitable piperazine derivative to form the core structure of cetirizine.

Synthesis Pathway Overview

The synthesis of cetirizine from this compound can be broadly divided into two key stages:

-

Formation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine: This intermediate is synthesized by the reaction of this compound with piperazine.

-

N-alkylation and Hydrolysis: The secondary amine of the piperazine ring is then alkylated with a suitable reagent containing a two-carbon chain with a protected or precursor carboxylic acid group. Subsequent hydrolysis yields cetirizine.

A common variation involves the direct reaction of this compound with a pre-functionalized piperazine derivative, such as N-hydroxyethyl piperazine.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for key reaction steps.

Table 1: Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine

| Reactants | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound, Piperazine | Toluene (B28343) | DMF, KI | 80 | 12 | 92 | [2] |

| This compound, Piperazine | Butanone | K₂CO₃, KI | Reflux | 18 | 57 | [2] |

| This compound, Piperazine | DMF | K₂CO₃ | 80 | - | 70 | [3] |

Table 2: Synthesis of Cetirizine and its Intermediates

| Reactants | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, Methyl (2-chloroethoxy)-acetate | Xylene | Na₂CO₃ | - | - | 28 | [4] |

| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, 2-Chloroethoxyacetic acid | Toluene | Na₂CO₃ | 80-85 | 12-16 | - | [5] |

| This compound, N-hydroxyethyl piperazine | Toluene | Triethylamine | Reflux | 8 | 87.7 | [6] |

| This compound, N-hydroxyethyl piperazine | Acetone (B3395972) | - | Reflux | 14 | 85 | [6] |

| 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol, 1-Bromoacetic acid | Acetonitrile | K₂CO₃ | 80-85 | 5 | 80 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine

This protocol is based on a high-yield synthesis method.[2]

Materials:

-

This compound (4-CBC)

-

Piperazine

-

Toluene

-

Dimethylformamide (DMF)

-

Potassium iodide (KI)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution (30%)

-